molecular formula C18H20N4O5S B11382231 Ethyl 4-amino-2-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate

Ethyl 4-amino-2-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate

Cat. No.: B11382231
M. Wt: 404.4 g/mol
InChI Key: XYCDFCAEAHKQLG-UHFFFAOYSA-N
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Description

ETHYL 4-AMINO-2-[({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a sulfanyl group attached to a pyrimidine ring

Preparation Methods

The synthesis of ETHYL 4-AMINO-2-[({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines, followed by cyclization.

    Introduction of the ethyl ester group: This step involves esterification reactions using ethyl alcohol and suitable catalysts.

    Attachment of the amino group: Amination reactions are employed to introduce the amino group onto the pyrimidine ring.

    Incorporation of the sulfanyl group: This can be done through thiolation reactions using thiol reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

ETHYL 4-AMINO-2-[({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino or sulfanyl groups, using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions.

Scientific Research Applications

ETHYL 4-AMINO-2-[({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biological Research: This compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-AMINO-2-[({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar compounds to ETHYL 4-AMINO-2-[({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE include other pyrimidine derivatives with varying substituents. Some examples are:

    ETHYL 4-AMINO-2-[({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl.

    ETHYL 4-AMINO-2-[({[4-(CARBOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE: Contains a carboxy group instead of ethoxycarbonyl.

The uniqueness of ETHYL 4-AMINO-2-[({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C18H20N4O5S

Molecular Weight

404.4 g/mol

IUPAC Name

ethyl 4-amino-2-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C18H20N4O5S/c1-3-26-16(24)11-5-7-12(8-6-11)21-14(23)10-28-18-20-9-13(15(19)22-18)17(25)27-4-2/h5-9H,3-4,10H2,1-2H3,(H,21,23)(H2,19,20,22)

InChI Key

XYCDFCAEAHKQLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)C(=O)OCC

Origin of Product

United States

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